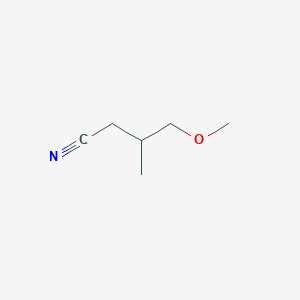

4-Methoxy-3-methylbutanenitrile

Description

Nitriles generally exhibit high polarity and reactivity, particularly in hydrolysis or nucleophilic substitution reactions. The methoxy group may enhance solubility in polar solvents, while the methyl substituent could influence steric effects and stability .

Properties

IUPAC Name |

4-methoxy-3-methylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(3-4-7)5-8-2/h6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBJWDHAZDMZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21589-41-3 | |

| Record name | 4-methoxy-3-methylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbutanol with a suitable nitrile-forming reagent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylbutanenitrile undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group into a more reactive functional group.

Reduction: The nitrile group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium hydride.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted nitriles depending on the reagent used.

Scientific Research Applications

4-Methoxy-3-methylbutanenitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. For instance, its nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 4-Hydroxybutanoate ()

- Structure : Contains a hydroxyl (-OH) and ester (-COOCH₃) group instead of nitrile and methoxy.

- Properties : Hydroxyl groups increase hydrophilicity, while esters are prone to hydrolysis. This contrasts with the nitrile group in 4-Methoxy-3-methylbutanenitrile, which is more chemically inert under physiological conditions .

- Applications : Used in polymer synthesis and as a flavoring agent, whereas nitriles like this compound may serve as intermediates in pharmaceuticals or agrochemicals.

4-Methoxybutyrylfentanyl (–8)

- Structure : A fentanyl analog with a methoxybutanamide group.

- Key Differences : The amide and aromatic moieties in 4-Methoxybutyrylfentanyl confer opioid receptor affinity, unlike the simpler nitrile structure of this compound. Analytical techniques such as GC/MS and NMR (as applied to 4-Methoxybutyrylfentanyl) would similarly characterize nitriles, with adjustments for functional group-specific fragmentation patterns .

3-Methoxy-4-hydroxyphenylglycol (–4)

- Structure : A catecholamine metabolite with methoxy and hydroxyl groups on a phenyl ring.

- Metabolic Relevance: Unlike this compound, this compound is a product of norepinephrine degradation, highlighting the biochemical significance of methoxy groups in endogenous molecules. Its urinary excretion patterns and half-life (2.70 hr in dogs) suggest rapid clearance, which may contrast with synthetic nitriles designed for stability .

Analytical Data for 4-Methoxybutyrylfentanyl (–8)

For this compound, GC/MS would likely show a molecular ion peak at m/z ~113 (calculated for C₆H₁₁NO), while NMR would resolve methoxy (~3.3 ppm) and nitrile (~1.5–2.5 ppm) signals.

Physicochemical Properties

| Compound | Functional Groups | Boiling Point (Est.) | Solubility (Polar Solvents) | Reactivity |

|---|---|---|---|---|

| This compound | Nitrile, Methoxy, Methyl | ~180–200°C | High in DMSO, MeOH | Hydrolysis-resistant |

| Methyl 4-Hydroxybutanoate | Ester, Hydroxy | ~220°C | High in H₂O, EtOH | Acid/base-sensitive |

| 4-Methoxybutyrylfentanyl | Amide, Methoxy, Aromatic | N/A | Moderate in MeOH, CHCl₃ | Opioid receptor binding |

Research Implications and Limitations

While the evidence lacks direct data on this compound, insights from related compounds suggest:

- Stability : The nitrile group may confer resistance to metabolic degradation compared to esters or amides.

- Toxicity: Methoxy groups in endogenous metabolites (e.g., 3-Methoxy-4-hydroxyphenylglycol) are rapidly cleared, but synthetic methoxy-nitriles could exhibit prolonged biological activity .

- Synthetic Utility : Methoxy-protected intermediates (as in ) are critical for regioselective reactions, which could extend to nitrile synthesis .

Further studies are needed to confirm these hypotheses experimentally.

Biological Activity

4-Methoxy-3-methylbutanenitrile (CAS No. 21589-41-3) is a nitrile compound that has garnered attention in various scientific studies for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₆H₁₁NO

- Molecular Weight : 113.16 g/mol

- Physical State : Typically found as a liquid or crystalline solid.

- Boiling Point : Not specified in the available literature.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigated its effects against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial proliferation.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the activation of caspases, leading to programmed cell death.

Key Findings:

- Cell Viability Assay : The compound reduced cell viability in a dose-dependent manner.

- Apoptotic Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were observed.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.

Case Studies

-

In Vivo Study on Inflammation :

A recent study evaluated the effects of this compound in a mouse model of acute inflammation induced by carrageenan. The results indicated a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory properties. -

Antimicrobial Efficacy in Food Preservation :

The compound was tested for its ability to inhibit microbial growth in food products. When incorporated into food packaging materials, it effectively extended shelf life by reducing microbial contamination.

The biological activities of this compound can be attributed to several mechanisms:

- Disruption of Cell Membranes : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Modulation of Cytokine Production : It appears to influence signaling pathways involved in inflammation, thereby reducing cytokine release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.